molecular formula C30H31Br2IN2O4 B11551391 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate

Cat. No.: B11551391
M. Wt: 770.3 g/mol
InChI Key: AZYBPQRRCBSSTH-AABVJFSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate typically involves multiple steps. The process begins with the preparation of the core phenyl and benzoate structures, followed by the introduction of bromine and iodine atoms through halogenation reactions. The hydrazinylidene moiety is then introduced via a condensation reaction with the appropriate hydrazine derivative. The final step involves the coupling of the phenyl and benzoate structures under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems for precise control of reaction parameters would be essential to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or to convert the hydrazinylidene moiety to a different functional group.

    Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like alkyl halides or aryl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce dehalogenated derivatives. Substitution reactions can result in the formation of new alkyl or aryl derivatives.

Scientific Research Applications

2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and to investigate the effects of halogenated compounds on biological systems.

    Industry: In industrial applications, the compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate exerts its effects involves interactions with specific molecular targets. The compound’s halogen atoms can form halogen bonds with target molecules, while the hydrazinylidene moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate: shares similarities with other halogenated phenyl compounds, such as 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate and 2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-bromobenzoate.

    Unique Features: The presence of both bromine and iodine atoms in This compound makes it unique compared to other similar compounds. This combination of halogens can result in distinct reactivity and interaction profiles, making the compound valuable for specific applications.

Properties

Molecular Formula

C30H31Br2IN2O4

Molecular Weight

770.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C30H31Br2IN2O4/c1-29(2,3)18-30(4,5)20-10-12-22(13-11-20)38-17-26(36)35-34-16-19-14-21(31)15-24(32)27(19)39-28(37)23-8-6-7-9-25(23)33/h6-16H,17-18H2,1-5H3,(H,35,36)/b34-16+

InChI Key

AZYBPQRRCBSSTH-AABVJFSESA-N

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.